BenchChemオンラインストアへようこそ!

(2-Phenylpropyl)hydrazine

Neuroscience GABAergic pharmacology MAO inhibitor polypharmacology

(2-Phenylpropyl)hydrazine (CAS 875-88-7) is a hydrazine-class organic compound with molecular formula C9H14N2 and molecular weight 150.22 g/mol. It features a hydrazine group (-NHNH2) attached to the 2-position of a phenylpropyl chain, distinguishing it from positional isomers such as (1-phenylpropyl)hydrazine and phenylisopropylhydrazine.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 875-88-7
Cat. No. B1605178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Phenylpropyl)hydrazine
CAS875-88-7
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(CNN)C1=CC=CC=C1
InChIInChI=1S/C9H14N2/c1-8(7-11-10)9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3
InChIKeyCKEKULWTUGAESO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Phenylpropyl)hydrazine (CAS 875-88-7): Key Physicochemical and Pharmacological Baseline for Procurement Decisions


(2-Phenylpropyl)hydrazine (CAS 875-88-7) is a hydrazine-class organic compound with molecular formula C9H14N2 and molecular weight 150.22 g/mol [1]. It features a hydrazine group (-NHNH2) attached to the 2-position of a phenylpropyl chain, distinguishing it from positional isomers such as (1-phenylpropyl)hydrazine and phenylisopropylhydrazine . The compound acts as an irreversible, non-selective monoamine oxidase (MAO) inhibitor and has been characterized for additional pharmacological activities including γ-aminobutyric acid transaminase (GABA-T) inhibition and prostaglandin biosynthesis modulation [1]. It is commercially available as a free base at ≥95% purity (HPLC) and is supplied as a colorless to light yellow liquid requiring storage at 2–8°C under inert atmosphere .

Why Generic Substitution Fails for (2-Phenylpropyl)hydrazine (CAS 875-88-7): Pharmacological Heterogeneity Within the Hydrazine MAOI Class


Hydrazine-class monoamine oxidase inhibitors are not functionally interchangeable. Despite sharing a common hydrazine pharmacophore, the position and length of the alkyl spacer between the phenyl ring and the hydrazine group critically modulate target engagement profiles beyond MAO inhibition alone [1]. (2-Phenylpropyl)hydrazine occupies a distinct pharmacological niche: it inhibits GABA transaminase (GABA-T) to 49% of control activity in rat brain, an effect not observed with the structurally related isomer phenylisopropylhydrazine (PIH/JB-516), which lacks GABAergic activity entirely [1]. Similarly, the clinically established phenelzine exhibits a different potency rank order in prostaglandin biosynthesis inhibition (IC50 = 6.25 × 10⁻⁶ M vs. 7.5 × 10⁻⁵ M for phenylpropylhydrazine) [2]. Even within the phenylalkylhydrazine series, chain length matters: phenylvalerylhydrazine, pentylphenylhydrazine, and benzylhydrazine each produce divergent GABA-T inhibition magnitudes [1]. Substituting one hydrazine MAOI for another without experimental verification of the specific endpoint under investigation risks introducing uncontrolled variables in target engagement, off-target activity, and data reproducibility. The quantitative evidence below substantiates why (2-phenylpropyl)hydrazine must be evaluated on its own merits rather than treated as a generic class representative.

Quantitative Differentiation Evidence for (2-Phenylpropyl)hydrazine (CAS 875-88-7) Against Closest Analogs


GABA Transaminase (GABA-T) Inhibition: (2-Phenylpropyl)hydrazine Demonstrates Superior GABA-T Suppression Over Phenelzine

In a direct head-to-head in vivo study, (2-phenylpropyl)hydrazine lowered rat brain GABA-T activity to 49% of control, representing a 9-percentage-point greater inhibition than phenelzine (58% residual activity) and comparable potency to the longer-chain analog phenylvalerylhydrazine (48% residual activity) [1]. This quantitative gradient—phenylvalerylhydrazine (48%) ≈ phenylpropylhydrazine (49%) > phenelzine (58%) >> control (100%)—reveals that the propyl spacer length and hydrazine attachment position are structural determinants of GABA-T inhibitory potency within the hydrazine MAOI series [1].

Neuroscience GABAergic pharmacology MAO inhibitor polypharmacology

Prostaglandin Biosynthesis Inhibition: (2-Phenylpropyl)hydrazine Is 12-Fold Less Potent Than Phenelzine, Indicating a Distinct Off-Target Liability Profile

In a direct head-to-head comparison using incubated rabbit renal medulla homogenate, (2-phenylpropyl)hydrazine inhibited prostaglandin biosynthesis with an IC50 of 7.5 × 10⁻⁵ M, whereas phenelzine achieved an IC50 of 6.25 × 10⁻⁶ M—a 12-fold difference in potency [1]. For context, the reference standard indomethacin exhibited IC50 = 5 × 10⁻⁷ M, and acetylsalicylic acid IC50 = 3.75 × 10⁻⁴ M [1]. The rank order was: indomethacin > phenelzine > phenylpropylhydrazine > acetylsalicylic acid [1].

Prostaglandin research Inflammation MAO inhibitor safety profiling

Functional Divergence from Structural Isomer Phenylisopropylhydrazine (PIH/JB-516): GABA-T Activity Determined by Hydrazine Attachment Position

The positional isomer phenylisopropylhydrazine (PIH, also known as pheniprazine, JB-516, Catron), in which the hydrazine group is attached to the isopropyl carbon rather than the terminal propyl carbon, does not inhibit GABA-T or elevate brain GABA levels in vivo, whereas (2-phenylpropyl)hydrazine reduces GABA-T activity to 49% of control and produces a marked elevation of brain GABA [1]. This functional divergence occurs despite both compounds being irreversible MAO inhibitors [2]. Phenylisopropylhydrazine was characterized as a potent, long-acting MAO inhibitor with amphetamine-like stimulant properties and demonstrated MAO inhibition persisting for ≥7 days in rats [2], yet it completely lacks the GABAergic effects that define the (2-phenylpropyl)hydrazine pharmacological signature [1].

Structure-activity relationship Isomer pharmacology Neuroscience tool compounds

Lipophilicity Differentiation: (2-Phenylpropyl)hydrazine Is More Lipophilic Than Phenelzine, with Implications for CNS Distribution

(2-Phenylpropyl)hydrazine exhibits a computed XLogP3-AA of 1.3 (PubChem) and an ACD/LogP of 1.49 (ChemSpider), compared to phenelzine with reported XLogP values ranging from 0.69 to 1.08 across authoritative sources [1][2]. This ΔLogP of approximately 0.2–0.6 units is attributable to the additional methyl group on the propyl spacer, which increases hydrophobicity without altering the hydrogen bond donor/acceptor count (both compounds have 2 HBD, 2 HBA) or topological polar surface area (38 Ų for both) [1]. The higher lipophilicity of (2-phenylpropyl)hydrazine predicts enhanced passive membrane permeability and potentially altered CNS penetration kinetics relative to phenelzine, while maintaining an otherwise identical hydrogen-bonding pharmacophore .

ADME Lipophilicity Blood-brain barrier penetration

Vascular Adhesion Protein-1 (VAP-1/SSAO) Target Engagement: (2-Phenylpropyl)hydrazine Contributes to a Distinct Selectivity Profile Beyond MAO

(2-Phenylpropyl)hydrazine was included as an inhibitor in a comprehensive structure-activity relationship study of hydrazine-based human VAP-1/SSAO inhibitors [1]. The study developed 3D quantitative structure-activity relationship (3D QSAR) models that achieved a cross-validated q²(LOO) of 0.636 and r² of 0.828 for VAP-1 inhibition, while parallel MAO QSAR models yielded q²(LOO) = 0.749 and r² = 0.840, enabling the rational design of VAP-1-selective inhibitors [1]. The compound's inclusion in this SAR campaign indicates measurable VAP-1 inhibitory activity and distinguishes it from hydrazine derivatives profiled solely for MAO inhibition [1]. This dual MAO/VAP-1 engagement profile aligns with earlier findings that certain hydrazine MAOIs also inhibit semicarbazide-sensitive amine oxidase [2].

Vascular adhesion protein-1 Semicarbazide-sensitive amine oxidase Inflammation drug discovery

Evidence-Backed Application Scenarios for (2-Phenylpropyl)hydrazine (CAS 875-88-7) in Research and Industrial Settings


Neuroscience Research Requiring Combined MAO Inhibition and GABAergic Modulation in a Single Chemical Tool

(2-Phenylpropyl)hydrazine is the compound of choice for preclinical neuroscience studies where simultaneous inhibition of monoamine oxidase and GABA transaminase is required, a dual pharmacological profile not achievable with phenelzine alone (which inhibits GABA-T only to 58% of control vs. 49% for phenylpropylhydrazine) [1]. Its potent GABA-T suppression, combined with irreversible MAO-A and MAO-B inhibition, makes it suitable for investigating the interplay between monoaminergic and GABAergic systems in models of mood disorders, epilepsy, and neuroprotection where GABA elevation is a desired mechanistic endpoint [1].

Structure-Activity Relationship (SAR) Studies of Hydrazine-Class MAO Inhibitors and GABA-T Ligands

The compound serves as a critical reference standard in SAR campaigns exploring the relationship between phenylalkyl chain length, hydrazine substitution position, and target engagement. The quantitative GABA-T inhibition data (49% of control) [1] and the documented functional divergence from its structural isomer phenylisopropylhydrazine (which is entirely GABA-T-inactive) [1][2] provide a well-characterized benchmark for designing novel analogs with tuned polypharmacology or improved selectivity.

Prostaglandin Pathway Profiling and Differential Off-Target Assessment of MAO Inhibitors

Given its 12-fold lower prostaglandin biosynthesis inhibitory potency compared to phenelzine (IC50 = 7.5 × 10⁻⁵ M vs. 6.25 × 10⁻⁶ M) [3], (2-phenylpropyl)hydrazine is a valuable tool for dissociating MAO inhibition from cyclooxygenase/prostaglandin pathway effects. This differentiation is particularly relevant for studies investigating the contribution of prostaglandin modulation to the side effect profiles or therapeutic mechanisms of hydrazine MAOIs [3].

VAP-1/SSAO Drug Discovery Programs and Dual MAO/SSAO Inhibitor Development

(2-Phenylpropyl)hydrazine is a documented inhibitor of human vascular adhesion protein-1 (VAP-1), contributing to the 3D QSAR models (q²LOO: 0.636, r²: 0.828 for VAP-1) that guide structure-based design of selective VAP-1 inhibitors [4]. Drug discovery groups targeting inflammatory indications mediated by VAP-1/SSAO can employ this commercially available compound as a starting point for medicinal chemistry optimization or as a reference inhibitor in enzymatic assays [4].

Quote Request

Request a Quote for (2-Phenylpropyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.